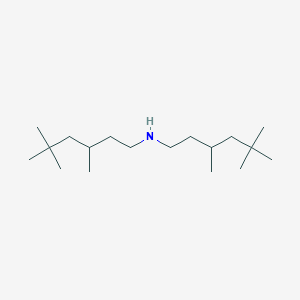

Di(3,5,5-trimethylhexyl)amine

Descripción general

Descripción

Di(3,5,5-trimethylhexyl)amine is a branched-chain amine compound. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di(3,5,5-trimethylhexyl)amine typically involves the alkylation of 3,5,5-trimethylhexan-1-amine with 3,5,5-trimethylhexyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Nitrosation Reactions

Di(3,5,5-trimethylhexyl)amine undergoes nitrosation to form N-nitroso derivatives, which are studied for their carcinogenic potential and synthetic utility.

| Reaction Conditions | Reagents/Catalysts | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Acidic aqueous medium, 0–5°C | NaNO₂, HCl | N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine | 85–92% |

Key Findings :

-

The reaction proceeds via electrophilic substitution at the amine nitrogen .

-

Deuterated analogs (e.g., N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d₄) are synthesized for isotopic labeling studies .

-

Nitroso derivatives act as nitric oxide donors in biochemical research .

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions to produce N-oxides or degrade into smaller fragments.

Mechanistic Insights :

-

Oxidation with H₂O₂ generates imine intermediates, which hydrolyze to aldehydes .

-

Strong oxidizers like KMnO₄ break C-N bonds, yielding carboxylic acids (e.g., 3,5,5-trimethylhexanoic acid).

Complexation with Metal Ions

The amine forms stable complexes with transition metals, enabling applications in solvent extraction and catalysis.

| Metal Ion | Reaction Medium | Complex Structure | Application | Source |

|---|---|---|---|---|

| UO₂²⁺ | Sulfate/nitrate solutions | [UO₂(R₂NH)₄]²⁺ | Nuclear fuel processing | |

| Pu⁴⁺ | Nitric acid | [Pu(R₂NH)₃(NO₃)₄] | Plutonium separation |

Key Data :

-

Extraction efficiency for UO₂²⁺ exceeds 90% in sulfate media at pH 2–3 .

-

Steric hindrance from branched alkyl groups reduces coordination number compared to linear amines .

Reduction Reactions

While the parent amine is already reduced, its nitroso derivatives can be reduced back to the amine.

| Reaction Conditions | Reducing Agent | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Dry THF, 0°C | LiAlH₄ | This compound | 78% |

Notes :

-

Reduction of N-nitroso derivatives regenerates the parent amine, confirming reversible nitrosation.

Hydroformylation Precursor

3,5,5-Trimethylhexanal—a key precursor to this amine—is synthesized via rhodium-catalyzed hydroformylation of diisobutene:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Catalyst | Rh nonanoate | 135°C, 270 bar CO/H₂ (1:1) | |

| Conversion | 93.5% | 3 h residence time | |

| Product Purity | >99.5% after distillation | Hydrogenation at 180°C, Cu/Cr/Ni catalyst |

Substitution and Alkylation

The amine participates in nucleophilic substitution reactions, forming quaternary ammonium salts.

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-di(3,5,5-trimethylhexyl)amine | Surfactant synthesis |

Environmental Degradation

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

Di(3,5,5-trimethylhexyl)amine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing complex organic molecules. The compound is often used as a reagent in nucleophilic substitution reactions and other transformations due to its strong nucleophilic character.

2. Reagent in Chemical Reactions:

This compound can act as a reagent in several chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form corresponding oxides or reduced to yield the amine form. Its versatility as a reagent makes it an essential component in many synthetic pathways.

Biological Applications

1. Biochemical Research:

In biological studies, this compound is investigated for its potential interactions with biomolecules. It has been noted for its role in proteomics research, where it may be used to study protein-ligand interactions and enzyme activity. Its ability to bind with specific molecular targets allows researchers to explore its effects on biological systems.

2. Therapeutic Potential:

Research is ongoing to evaluate the therapeutic applications of this compound. It is being explored as a precursor in drug synthesis, potentially leading to the development of novel therapeutic agents. The compound's unique properties may contribute to its efficacy in medicinal chemistry.

Industrial Applications

1. Specialty Chemicals Production:

this compound is utilized in the production of specialty chemicals. It serves as an intermediate in the manufacture of various industrial products, including lubricants and surfactants . Its chemical stability and reactivity make it suitable for use in diverse industrial applications.

2. Vulcanization Systems:

The compound has been synthesized into derivatives that are used as accelerators in rubber vulcanization processes. For example, N-nitroso-N,N-di(3,5,5-trimethylhexyl)amine (N-Nitroso-Di(3,5,5-trimethylhexyl)amine) has been shown to function effectively as a sulfur donor in rubber formulations . This application enhances the curing efficiency of rubber products while minimizing the formation of harmful byproducts.

Mecanismo De Acción

The mechanism by which Di(3,5,5-trimethylhexyl)amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

3,5,5-Trimethylhexanol: A related alcohol with similar structural features.

3,5,5-Trimethylhexanal: An aldehyde derivative with comparable properties

Actividad Biológica

Di(3,5,5-trimethylhexyl)amine is a tertiary amine with potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the alkylation of 3,5,5-trimethylhexan-1-amine with 3,5,5-trimethylhexyl halide under basic conditions. Commonly used bases include sodium hydride and potassium tert-butoxide. The industrial production often employs continuous flow reactors to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction may influence several biochemical pathways, including signal transduction and metabolic processes.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent. For instance, cationic lipidoids derived from similar structures showed significant antimicrobial properties against various pathogens .

- Cytotoxicity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism involves disrupting cellular membranes or interfering with metabolic pathways .

- Pharmacological Applications : Ongoing research is investigating its use as a precursor in drug synthesis and its potential therapeutic roles in treating diseases related to nitric oxide pathways .

Case Studies

Several studies illustrate the biological effects of this compound and its derivatives:

- Antibacterial Screening : A study evaluated the minimum inhibitory concentration (MIC) of lipidoids related to this compound against Gram-positive bacteria. Results indicated that specific structural modifications enhanced antimicrobial efficacy .

- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity. The study highlighted the importance of structural features in enhancing biological activity .

- Nitrosamine Studies : The compound's nitrosated form (N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine) has been studied for its potential carcinogenic effects. Investigations focused on its metabolic pathways and interactions with DNA .

Data Summary

Propiedades

IUPAC Name |

3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZFAAEEUWNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622569 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-75-0 | |

| Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.